molecular formula C14H11BrN2OS B5714518 3-bromo-N-(phenylcarbamothioyl)benzamide CAS No. 6392-21-8

3-bromo-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5714518
CAS No.: 6392-21-8
M. Wt: 335.22 g/mol
InChI Key: UMYUCJFSCHBGPF-UHFFFAOYSA-N
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Description

3-bromo-N-(phenylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a phenylcarbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(phenylcarbamothioyl)benzamide typically involves the reaction between 3-bromobenzoyl chloride and N-phenylthiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be

Properties

IUPAC Name

3-bromo-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUCJFSCHBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90981152
Record name 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-21-8
Record name 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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